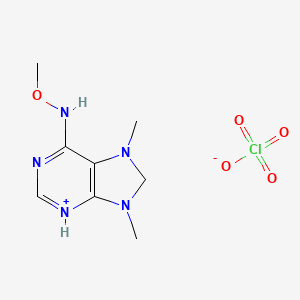
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate is a chemical compound with a complex structure that includes a purine core substituted with methoxyamino and dimethyl groups
Preparation Methods
The synthesis of 6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate typically involves multiple steps, starting with the preparation of the purine core. The methoxyamino group is introduced through a nucleophilic substitution reaction, while the dimethyl groups are added via alkylation reactions. The final step involves the formation of the perchlorate salt, which is achieved by reacting the intermediate compound with perchloric acid under controlled conditions.
Chemical Reactions Analysis
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxyamino group can participate in substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyamino group can form hydrogen bonds with target molecules, while the dimethyl groups contribute to the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate can be compared with other similar compounds, such as:
6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate: This compound lacks the methoxy group, which affects its chemical reactivity and biological activity.
6-(Hydroxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate: The presence of a hydroxy group instead of a methoxy group alters its hydrogen bonding capabilities and overall stability. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52376-55-3 |
|---|---|
Molecular Formula |
C8H14ClN5O5 |
Molecular Weight |
295.68 g/mol |
IUPAC Name |
N-methoxy-7,9-dimethyl-8H-purin-3-ium-6-amine;perchlorate |
InChI |
InChI=1S/C8H13N5O.ClHO4/c1-12-5-13(2)8-6(12)7(11-14-3)9-4-10-8;2-1(3,4)5/h4H,5H2,1-3H3,(H,9,10,11);(H,2,3,4,5) |
InChI Key |
AFEDAAYEIDCELT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C2=C1C(=NC=[NH+]2)NOC)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















